molecular formula C9H16N5O12P3 B14340561 Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, (R)- CAS No. 101232-26-2

Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, (R)-

Cat. No.: B14340561
CAS No.: 101232-26-2
M. Wt: 479.17 g/mol
InChI Key: OPWBYXUDAJMVAC-RXMQYKEDSA-N
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Description

Triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- is a complex organic compound with significant biological and chemical applications. This compound is known for its role in antiviral therapies, particularly in the treatment of HIV infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the esterification of triphosphoric acid with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the stability of the product .

Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybutyl moiety.

    Reduction: Reduction reactions can occur at the purinone ring, altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new alkyl or acyl groups .

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with viral enzymes, inhibiting their function and preventing viral replication. The molecular targets include reverse transcriptase and integrase, which are crucial for the life cycle of HIV. The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby reducing viral load .

Comparison with Similar Compounds

  • Tenofovir disoproxil fumarate
  • Emtricitabine
  • Lamivudine

Comparison: Compared to these similar compounds, triphosphoric acid, monoester with 2-amino-9-(3,4-dihydroxybutyl)-1,9-dihydro-6H-purin-6-one, ®- exhibits unique properties such as higher stability and enhanced binding affinity to viral enzymes. These characteristics make it a valuable component in combination therapies for HIV .

Properties

CAS No.

101232-26-2

Molecular Formula

C9H16N5O12P3

Molecular Weight

479.17 g/mol

IUPAC Name

[(2R)-4-(2-amino-6-oxo-1H-purin-9-yl)-1-hydroxybutan-2-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(3-15)24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16)/t5-/m1/s1

InChI Key

OPWBYXUDAJMVAC-RXMQYKEDSA-N

Isomeric SMILES

C1=NC2=C(N1CC[C@H](CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1CCC(CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N

Origin of Product

United States

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